5-Tert-butoxy-2-(cyclohexylmethyl)phenol
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Overview
Description
5-Tert-butoxy-2-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C17H26O2 and a molecular weight of 262.39 g/mol . This compound is characterized by the presence of a tert-butoxy group and a cyclohexylmethyl group attached to a phenol ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-Tert-butoxy-2-(cyclohexylmethyl)phenol involves the Williamson Ether Synthesis. This method typically involves the reaction of an alkyl halide with an alkoxide ion under nucleophilic substitution (SN2) conditions . The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide ion from the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson Ether Synthesis, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butoxy-2-(cyclohexylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The tert-butoxy and cyclohexylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different alcohols or hydrocarbons.
Scientific Research Applications
5-Tert-butoxy-2-(cyclohexylmethyl)phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Tert-butoxy-2-(cyclohexylmethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The tert-butoxy and cyclohexylmethyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
5-Tert-butyl-2-hydroxybenzaldehyde: Similar structure with a tert-butyl group and a hydroxybenzaldehyde moiety.
4-Tert-butyl-2-(4,5-dimethyl-1H-imidazol-2-yl)phenol: Contains a tert-butyl group and an imidazolylphenol structure.
2-Tert-butyl-6-(4,5-diphenyl-1H-imidazol-2-yl)phenol: Features a tert-butyl group and a diphenylimidazolylphenol structure.
Uniqueness
5-Tert-butoxy-2-(cyclohexylmethyl)phenol is unique due to the presence of both a tert-butoxy group and a cyclohexylmethyl group attached to the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H26O2 |
---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-5-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C17H26O2/c1-17(2,3)19-15-10-9-14(16(18)12-15)11-13-7-5-4-6-8-13/h9-10,12-13,18H,4-8,11H2,1-3H3 |
InChI Key |
WLWINJFXFVEPBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)CC2CCCCC2)O |
Origin of Product |
United States |
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